molecular formula C17H16O3 B14755530 Propyl 2-benzoylbenzoate CAS No. 604-62-6

Propyl 2-benzoylbenzoate

Cat. No.: B14755530
CAS No.: 604-62-6
M. Wt: 268.31 g/mol
InChI Key: RULXLQHNRULFRO-UHFFFAOYSA-N
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Description

Propyl 2-benzoylbenzoate is an ester derivative of 2-benzoylbenzoic acid, characterized by a propyl ester group attached to the carboxylate moiety of the parent acid. Its molecular structure comprises a benzoyl group (C₆H₅CO-) substituted at the ortho position of the benzoic acid core, resulting in a lipophilic aromatic compound. The molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol. This compound may find use in organic synthesis, polymer additives, or specialty chemical formulations due to its aromatic stability and ester functionality .

Properties

CAS No.

604-62-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

propyl 2-benzoylbenzoate

InChI

InChI=1S/C17H16O3/c1-2-12-20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

RULXLQHNRULFRO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-benzoylbenzoate can be synthesized through several methods One common method involves the reaction of benzoic acid with propanol in the presence of a catalyst, such as sulfuric acid, to form the esterAnother method involves the transesterification of methyl benzoate with propanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using immobilized lipase-catalyzed transesterification. This method involves the use of lipase enzymes immobilized on a support material, such as hydroxypropyl methylcellulose or polyvinyl alcohol, to catalyze the reaction between benzoic acid and propanol under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid, while reduction can produce propyl benzyl alcohol.

Scientific Research Applications

Propyl 2-benzoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying ester hydrolysis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate for esterases, which hydrolyze the ester bond to produce benzoic acid and propanol. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Propyl 2-benzoylbenzoate belongs to the broader class of benzoate esters. Key comparisons with structurally related compounds are outlined below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₇H₁₆O₃ 268.31 Benzoyl, ester Organic synthesis, UV stabilizers
Propyl 4-hydroxybenzoate C₁₀H₁₂O₃ 180.21 Hydroxyl, ester Preservative (food, cosmetics)
Butyl benzyl phthalate C₁₉H₂₀O₄ 312.36 Phthalate ester, benzyl Plasticizer (PVC, polymers)
Methyl 2-benzoylbenzoate C₁₅H₁₂O₃ 240.26 Benzoyl, ester Photochemical research

Physicochemical Properties

  • Lipophilicity : The benzoyl group in this compound enhances its lipophilicity compared to Propyl 4-hydroxybenzoate (logP ~2.5 vs. ~1.8), making it more soluble in organic solvents but less water-soluble .
  • Thermal Stability : Unlike phthalates (e.g., butyl benzyl phthalate), which degrade at high temperatures, benzoate esters like this compound exhibit moderate thermal stability due to aromatic conjugation .

Toxicity and Regulatory Considerations

  • This compound lacks comparable toxicity data but may share esterase-mediated metabolic pathways .
  • Phthalates : Butyl benzyl phthalate is classified as a reproductive toxin (EU REACH). This compound’s larger aromatic structure may reduce bioavailability and bioaccumulation risks relative to phthalates .

Research Findings

  • Synthetic Utility : this compound derivatives have been explored as intermediates in photolabile protecting groups, leveraging the benzoyl moiety’s UV absorption properties .
  • Comparative Stability : In accelerated degradation studies, this compound demonstrated 30% slower hydrolysis than methyl 2-benzoylbenzoate under basic conditions (pH 10, 25°C), attributed to the propyl group’s steric effects .

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